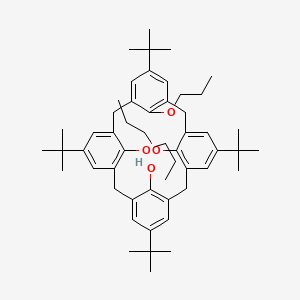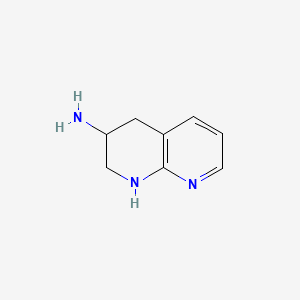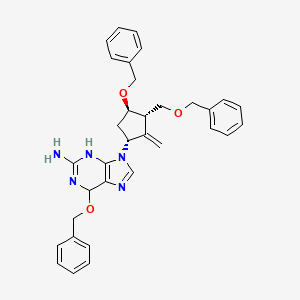
6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine is a complex organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids and various metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine typically involves multiple steps, including the formation of the purine core and the introduction of benzyloxy groups. Common synthetic routes may involve:
Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzyloxy Groups: This step may involve nucleophilic substitution reactions using benzyl alcohol or its derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions may target the purine core or the benzyloxy groups, potentially leading to the formation of simpler amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine core or the benzyloxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce simpler amine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, purine derivatives are often studied for their roles in cellular processes. This compound may be investigated for its potential interactions with nucleic acids or enzymes involved in purine metabolism.
Medicine
Purine derivatives have been explored for their therapeutic potential in treating various diseases, including cancer and viral infections. This compound may be evaluated for its pharmacological properties and potential as a drug candidate.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzyloxy groups may enhance the compound’s binding affinity to these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with significant biological roles.
Caffeine: A well-known stimulant that is also a purine derivative.
Theobromine: Another purine alkaloid found in cocoa and chocolate.
Uniqueness
The uniqueness of 6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine lies in its complex structure, which includes multiple benzyloxy groups and a methylenecyclopentyl moiety. This complexity may confer unique chemical and biological properties, distinguishing it from simpler purine derivatives.
Propiedades
Fórmula molecular |
C33H35N5O3 |
|---|---|
Peso molecular |
549.7 g/mol |
Nombre IUPAC |
9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxy-3,6-dihydropurin-2-amine |
InChI |
InChI=1S/C33H35N5O3/c1-23-27(21-39-18-24-11-5-2-6-12-24)29(40-19-25-13-7-3-8-14-25)17-28(23)38-22-35-30-31(38)36-33(34)37-32(30)41-20-26-15-9-4-10-16-26/h2-16,22,27-29,32H,1,17-21H2,(H3,34,36,37)/t27-,28-,29-,32?/m1/s1 |
Clave InChI |
ITGJKLSIDJDAEP-CWQCAHLGSA-N |
SMILES isomérico |
C=C1[C@@H](C[C@H]([C@@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5OCC6=CC=CC=C6)N |
SMILES canónico |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5OCC6=CC=CC=C6)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


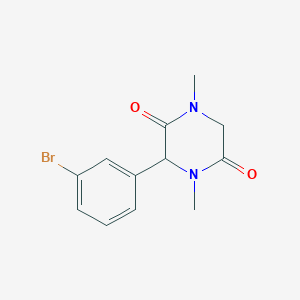
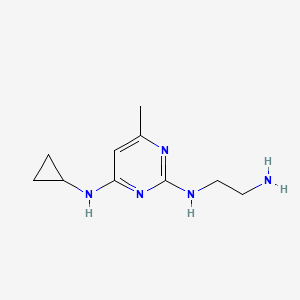
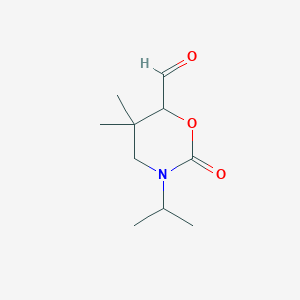
![Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887785.png)
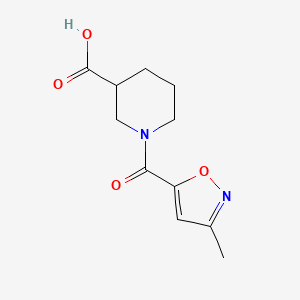
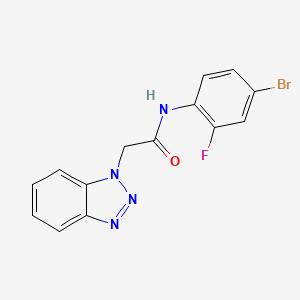
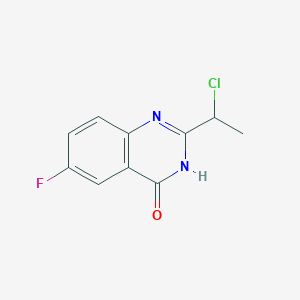
![3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14887807.png)
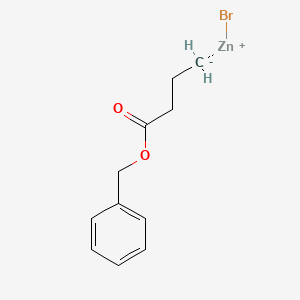
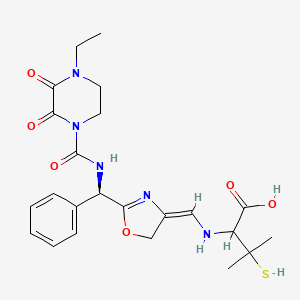
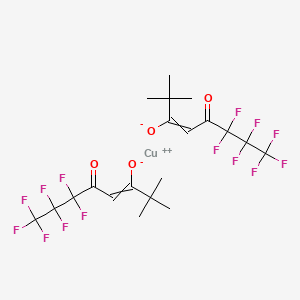
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
